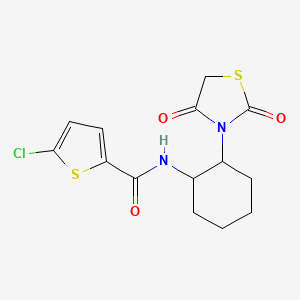

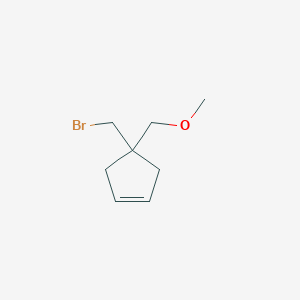

5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide" belongs to a class of chemicals that often exhibit significant biological activities, including anticancer and antibacterial properties. The interest in synthesizing and analyzing such compounds is driven by their potential applications in medicine and pharmaceutical chemistry.

Synthesis Analysis

Synthesis involves the creation of this compound through chemical reactions that form the desired molecular structure. While specific synthesis details for the exact compound were not available, related research shows that compounds with similar structures can be synthesized through reactions involving thioamides, carboxamides, and thiophene derivatives. These processes often employ techniques like cyclocondensation reactions, which are crucial for forming the characteristic thiazolidinone framework, as demonstrated in related studies (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds typically includes a thiophene ring, a thiazolidinone ring, and various substituents that influence the compound's physical and chemical properties. Molecular structure analysis, often conducted using techniques like NMR, IR, and mass spectroscopy, provides insights into the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds can involve interactions with biological molecules or participation in chemical reactions that modify its structure. These reactions can include nucleophilic substitutions facilitated by the electron-rich thiophene ring or additions to the thiazolidinone moiety, contributing to the compound's bioactivity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how the compound behaves in different environments, including biological systems. These properties are influenced by the molecular structure and can affect the compound's stability, distribution, and interaction with other molecules.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions at the molecular level. For instance, the presence of a chloro substituent on the thiophene ring can affect the compound's electronic distribution, making it more reactive in certain chemical environments.

For more in-depth research and analysis, the synthesis, structure, and properties of closely related compounds provide valuable insights. These include studies on the synthesis and biological activities of thiophene derivatives with anticancer and antimicrobial properties, highlighting the significance of the thiazolidinone framework and thiophene moiety in contributing to these activities (Chandrappa et al., 2009; Ahmed, 2007).

Applications De Recherche Scientifique

Metabolism and Biomarker Development

Research into compounds structurally related to thiazolidine derivatives has focused on understanding their metabolism and potential as biomarkers. For instance, the metabolism of Captan, a fungicide, in humans yields tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA), which are considered as potential biomarkers for occupational exposure. This study indicates the importance of thiazolidine derivatives in evaluating exposure to specific chemicals through metabolic byproducts (Krieger & Thongsinthusak, 1993).

Environmental Contaminants and Human Health

The presence of organochlorines, including dioxins and polychlorinated biphenyls (PCBs) in human breast milk, has been investigated to assess exposure levels and potential health impacts. These studies underscore the relevance of monitoring environmental contaminants and their metabolites, which could include derivatives of thiazolidine or similar compounds, to gauge their impact on human health and the environment (Kunisue et al., 2006).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of novel pharmaceuticals are crucial areas of research. For example, studies on the orexin receptor antagonist SB-649868 highlight the comprehensive analysis of drug metabolism, including the identification of metabolites and the pathways of elimination. This kind of research is essential for developing new therapeutic agents and understanding their biotransformation, which could be applicable to the metabolism of thiazolidine derivatives and related compounds (Renzulli et al., 2011).

Toxicological Assessments

The evaluation of toxic effects of chemical exposures, such as chloracne caused by halogenated compounds, is a critical area of research. Understanding the dermatological and systemic effects of these exposures can inform safety guidelines and risk assessments for related compounds, including those with thiazolidine structures (Passarini et al., 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic agents . It also seems to have some activity against CDK6 and CDK9, which are promising targets for cancer treatment .

Mode of Action

The compound interacts with the S1 subsite of FXa, which allows for a combination of good oral bioavailability and high potency . It also binds directly to CDK6/9, resulting in suppression of their downstream signaling pathway .

Biochemical Pathways

The compound affects the coagulation pathway by inhibiting FXa . It also affects cell cycle progression and induces cellular apoptosis by inhibiting CDK6/9 .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The compound’s action results in the prevention and treatment of thromboembolic diseases by inhibiting FXa . It also inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

Propriétés

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S2/c15-11-6-5-10(22-11)13(19)16-8-3-1-2-4-9(8)17-12(18)7-21-14(17)20/h5-6,8-9H,1-4,7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFWBXYNKJDGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)